molecular formula C14H14O2 B14661984 1,4-Bis[(but-2-yn-1-yl)oxy]benzene CAS No. 38457-29-3

1,4-Bis[(but-2-yn-1-yl)oxy]benzene

Cat. No.: B14661984
CAS No.: 38457-29-3
M. Wt: 214.26 g/mol
InChI Key: MHKBSQQMZUSIQP-UHFFFAOYSA-N
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Description

1,4-Bis[(but-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C14H14O2 It is characterized by a benzene ring substituted with two but-2-yn-1-yloxy groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis[(but-2-yn-1-yl)oxy]benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{BrCH}_2\text{C}\equiv\text{CH} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{C}\equiv\text{CH})_2 + 2 \text{KBr} ]

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(but-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the alkyne positions, where nucleophiles such as amines or thiols replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alkanes

    Substitution: Formation of substituted derivatives with amine or thiol groups

Scientific Research Applications

1,4-Bis[(but-2-yn-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,4-Bis[(but-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through its alkyne groups. These groups can participate in various chemical reactions, such as cycloaddition and cross-coupling, leading to the formation of new chemical bonds. The compound’s ability to undergo these reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(2-ethylhexyl)oxy]benzene: Similar structure but with ethylhexyl groups instead of but-2-yn-1-yl groups.

    1,4-Bis[(prop-2-yn-1-yl)oxy]benzene: Similar structure but with prop-2-yn-1-yl groups.

    1,4-Bis[(4-aminophenoxy)benzene]: Contains amino groups instead of alkyne groups.

Uniqueness

1,4-Bis[(but-2-yn-1-yl)oxy]benzene is unique due to its alkyne groups, which provide distinct reactivity compared to similar compounds with different substituents. This reactivity makes it valuable in various chemical transformations and applications.

Properties

CAS No.

38457-29-3

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1,4-bis(but-2-ynoxy)benzene

InChI

InChI=1S/C14H14O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,11-12H2,1-2H3

InChI Key

MHKBSQQMZUSIQP-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC=C(C=C1)OCC#CC

Origin of Product

United States

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